2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine
CAS No.: 4499-10-9
Cat. No.: VC15815978
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine - 4499-10-9](/images/structure/VC15815978.png)
Specification
CAS No. | 4499-10-9 |
---|---|
Molecular Formula | C9H10ClN3 |
Molecular Weight | 195.65 g/mol |
IUPAC Name | 2-(4-chloro-1H-benzimidazol-2-yl)ethanamine |
Standard InChI | InChI=1S/C9H10ClN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13) |
Standard InChI Key | GRJXQPACULQYJI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(N2)CCN |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound’s structure consists of a benzimidazole scaffold—a fused bicyclic system combining benzene and imidazole rings—with a chlorine atom at the 4-position and a two-carbon amine-containing side chain at the 2-position (Figure 1). The planar benzimidazole core facilitates aromatic stacking interactions, while the ethanamine group introduces potential hydrogen-bonding capabilities. The chloro substituent enhances electron-withdrawing effects, influencing the compound’s reactivity and solubility .
Table 1: Key Identifiers of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine
Property | Value | Source |
---|---|---|
CAS Registry Number | 4499-10-9 | |
Molecular Formula | ||
Molecular Weight | 195.65 g/mol | |
IUPAC Name | 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine | |
Synonyms | 7-Chloro-1H-benzimidazole-2-ethanamine |
Stereochemical Considerations
Unlike chiral benzimidazole derivatives such as (R)-1-(4-chloro-1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine , 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine lacks stereocenters, simplifying its synthetic and analytical workflows. The absence of stereoisomers reduces regulatory hurdles in preclinical development compared to enantiomerically complex analogs .
Synthesis and Manufacturing
Step | Reaction Type | Reagents | Purpose |
---|---|---|---|
1 | Cyclocondensation | o-Phenylenediamine, Cl⁻ source | Form benzimidazole core with Cl |
2 | Nucleophilic Substitution | Bromoethylamine | Introduce ethanamine side chain |
Purification and Characterization
Post-synthesis purification likely employs recrystallization or column chromatography, followed by characterization via NMR, LC-MS, and elemental analysis. The AK Scientific safety data sheet confirms the availability of analytical-grade material with ≥95% purity .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile remains undocumented, but analogous benzimidazoles exhibit limited aqueous solubility due to their aromatic systems. The ethanamine group may improve solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies are absent, but benzimidazoles generally resist hydrolysis under ambient conditions .
Spectroscopic Data
NMR Predictions:
-
Aromatic protons: δ 7.2–7.8 ppm (multiplet, 3H from benzimidazole).
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Ethylamine chain: δ 2.9 ppm (t, 2H, ), δ 1.8 ppm (m, 2H, ) .
Mass Spectrometry:
Applications in Research
Pharmaceutical Development
Benzimidazole derivatives are renowned for antimicrobial, antiviral, and kinase-inhibitory activities. While direct evidence for 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine is lacking, its structural kinship to NSC-67437—a compound with documented bioactivity—suggests potential utility in oncology or infectious disease research .
Chemical Probes
The amine functionality enables conjugation to fluorescent tags or affinity resins, positioning the compound as a building block for chemical biology tools. For example, it could serve as a scaffold for protease inhibitors or G protein-coupled receptor ligands .
Hazard | Precautionary Measures |
---|---|
Skin Contact | Wear nitrile gloves; wash with soap and water |
Eye Exposure | Use safety goggles; rinse with water for 15 min |
Inhalation | Use fume hood; monitor air quality |
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